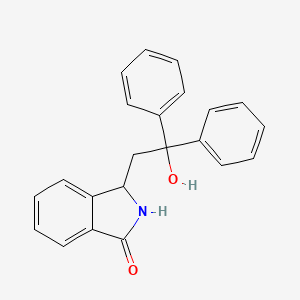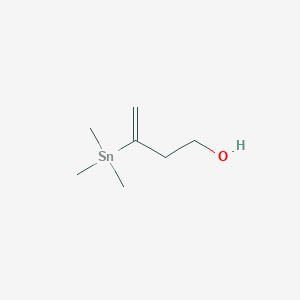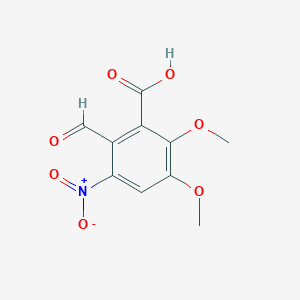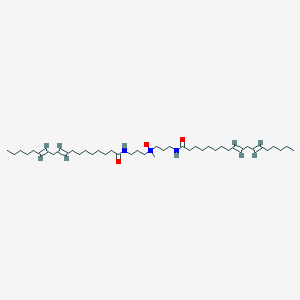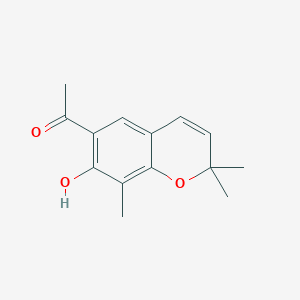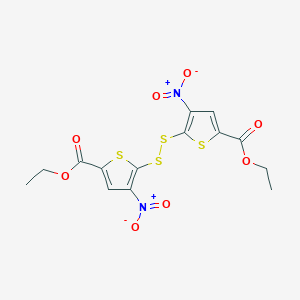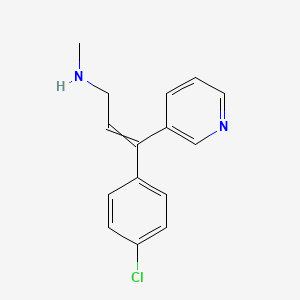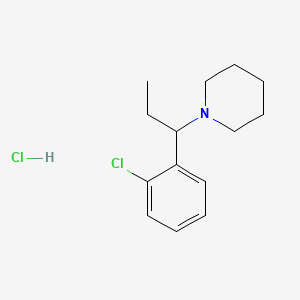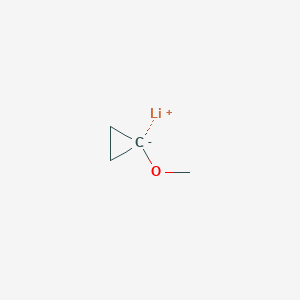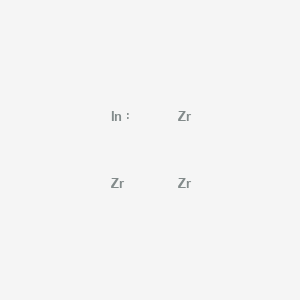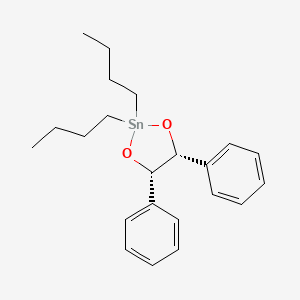
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is a chiral organotin compound It is characterized by its unique structure, which includes two butyl groups and two phenyl groups attached to a dioxastannolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with diphenylglycol in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While there is limited information on the industrial production methods for this compound, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Biological Studies: The compound’s potential biological activity is of interest in medicinal chemistry, where it may be investigated for its effects on biological systems.
Material Science: It can be used in the development of new materials with unique properties, such as organotin-based polymers.
作用機序
The mechanism by which (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. The molecular targets and pathways involved can vary, but typically involve interactions with other molecules through the tin center.
類似化合物との比較
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another chiral compound with similar structural features, used in organic synthesis.
(4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry, used in medicinal chemistry.
Uniqueness
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is unique due to its specific combination of butyl and phenyl groups attached to a dioxastannolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
79270-40-9 |
|---|---|
分子式 |
C22H30O2Sn |
分子量 |
445.2 g/mol |
IUPAC名 |
(4R,5S)-2,2-dibutyl-4,5-diphenyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C14H12O2.2C4H9.Sn/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*1-3-4-2;/h1-10,13-14H;2*1,3-4H2,2H3;/q-2;;;+2/t13-,14+;;; |
InChIキー |
XFKDOJLLZIITQF-OBJIRFSESA-N |
異性体SMILES |
CCCC[Sn]1(O[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
正規SMILES |
CCCC[Sn]1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
